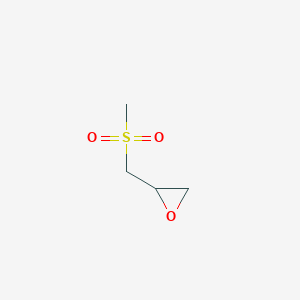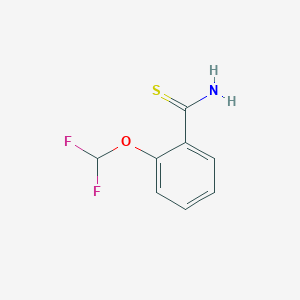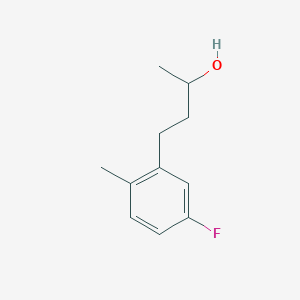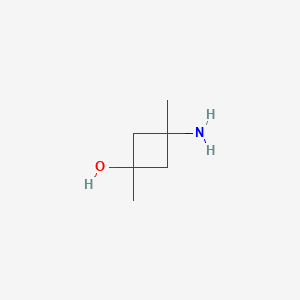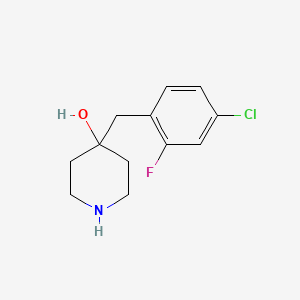
1-(4-Ethylcyclohexyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylcyclohexyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H21N It consists of a cyclopropane ring attached to a cyclohexane ring, which is further substituted with an ethyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable cyclohexane derivative. One common method is the reaction of 4-ethylcyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent reductive amination step can be optimized for high yield and purity, often using catalytic hydrogenation techniques.
化学反応の分析
Types of Reactions
1-(4-Ethylcyclohexyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(4-Ethylcyclohexyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 1-(4-Methylcyclohexyl)cyclopropan-1-amine
- 1-(4-Propylcyclohexyl)cyclopropan-1-amine
- 1-(4-Butylcyclohexyl)cyclopropan-1-amine
Uniqueness
1-(4-Ethylcyclohexyl)cyclopropan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of the cyclopropane and cyclohexane rings also contributes to its distinct properties.
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
1-(4-ethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |
InChIキー |
BSINPGNKRKSXNB-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
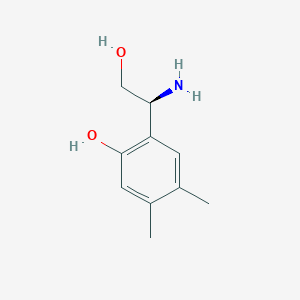

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)



